AhR Agonist Potency (EC50) of 3,3',4-Trichlorobiphenyl (PCB 35) vs. Dioxin-Like Congeners PCB 105 and PCB 126
In a luciferase reporter gene assay using human recombinant HepG2-Lucia AhR cells, 3,3',4-Trichlorobiphenyl (PCB 35) exhibited an EC50 value of 172 nM (1.72 x 10^-7 M) for AhR agonist activity [1]. This potency is approximately 8.2-fold lower than that of the dioxin-like PCB 105, which demonstrated an EC50 of 1.4 x 10^-6 M (1,400 nM) in a comparable GCA-model assay [2]. Furthermore, PCB 35 is over 2,300-fold less potent than the highly toxic PCB 126, which has a reported EC50 of 4.1 x 10^-10 M (0.41 nM) [2].
| Evidence Dimension | AhR agonist potency |
|---|---|
| Target Compound Data | 172 nM (EC50) |
| Comparator Or Baseline | PCB 105: 1,400 nM (EC50); PCB 126: 0.41 nM (EC50) |
| Quantified Difference | 8.2-fold lower potency vs. PCB 105; 2,300-fold lower potency vs. PCB 126 |
| Conditions | Human recombinant HepG2-Lucia AhR cells (for PCB 35) vs. GCA-model assay (for PCB 105/126). |
Why This Matters
This data confirms PCB 35 is a relatively weak AhR agonist, making it a critical negative control or baseline compound for distinguishing between AhR-dependent and AhR-independent mechanisms of PCB toxicity.
- [1] BindingDB. BDBM50603559 CHEMBL5203209. EC50: 172nM. Agonist activity at AhR in human recombinant HepG2-Lucia AhR cell incubated for 24 hrs by luciferase reporter gene assay. Data curated by ChEMBL. 2023. View Source
- [2] Sci. Rep. Table 3 AhR agonist parameters from GCA- and Hill-models. 2022;12:13469. doi: 10.1038/s41598-022-13469-7. View Source
